Cycloundecene, 1-methoxy-
Description
Structure
2D Structure
Properties
CAS No. |
57620-91-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-methoxycycloundecene |
InChI |
InChI=1S/C12H22O/c1-13-12-10-8-6-4-2-3-5-7-9-11-12/h10H,2-9,11H2,1H3 |
InChI Key |
ZBQOWEVXPQWKGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCCCCCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Cycloundecene, 1 Methoxy and Its Analogues
De Novo Synthesis Approaches to the Cycloundecene Core
De novo synthesis, the construction of complex molecules from simpler precursors, provides a versatile platform for accessing the cycloundecene framework. wikipedia.orgnih.gov Two primary strategies, ring expansion and macrocyclization, have proven particularly effective in this endeavor.
Ring expansion reactions offer a powerful method for creating larger rings from smaller, more readily available cyclic precursors. nih.govwikipedia.org This approach can circumvent the challenges associated with direct cyclization of long, linear chains.
Carbenes, which are neutral molecules containing a divalent carbon atom with only six valence electrons, are highly reactive intermediates. libretexts.org Their electrophilic nature allows them to react with carbon-carbon double bonds to form cyclopropanes. libretexts.org This cyclopropanation can be the initial step in a ring expansion sequence.
One of the simplest methods for generating a substituted carbene is the treatment of chloroform (B151607) (CHCl₃) with a strong base, which produces dichlorocarbene (B158193) (:CCl₂). libretexts.org When dichlorocarbene is generated in the presence of an alkene, it adds to the double bond to yield a dichlorocyclopropane. libretexts.org
A notable example of this strategy involves the reaction of 1-methoxybiphenylene with dichlorocarbene. This reaction leads to the formation of a benzo nih.govorganic-chemistry.orgcyclobuta[1,2-c]tropone derivative, demonstrating a ring expansion process. Although not a direct synthesis of cycloundecene, this illustrates the principle of carbene-mediated ring expansion. The reaction of a cyclic allene (B1206475) with dichlorocarbene would similarly lead to a bicyclic intermediate that can undergo rearrangement to an expanded ring system.
Table 1: Examples of Carbene-Mediated Reactions
| Reactant | Carbene Source | Product Type | Reference |
|---|---|---|---|
| Alkene | CHCl₃ + Base | Dichlorocyclopropane | libretexts.org |
Transition metal catalysts have enabled the development of various ring expansion reactions. These methods often proceed under mild conditions and with high selectivity. nih.gov For instance, palladium-catalyzed strategies have been developed for the synthesis of medium-sized heterocyclic lactones, including nine- to eleven-membered rings. mdpi.com Copper-catalyzed ring expansion reactions have also been reported for a range of azulenes. nih.gov
A general approach involves the formation of a metal carbenoid complex, which then participates in a cyclopropanation or C-H insertion reaction, followed by a ring-enlarging rearrangement. nih.gov The choice of metal and ligands can significantly influence the efficiency and selectivity of the reaction.
Table 2: Metal-Catalyzed Ring Expansion Examples
| Catalyst System | Substrate Type | Product Ring Size | Reference |
|---|---|---|---|
| Palladium | Vinyl ethylene (B1197577) carbonates | 9- to 11-membered lactones | mdpi.com |
| Copper(II) hfacac | Azulenes | Expanded azulene (B44059) derivatives | nih.gov |
The mechanisms of ring expansion reactions are diverse and depend on the specific methodology employed. In carbene-mediated expansions, the initial step is the [1+2] cycloaddition of the carbene to a double bond, forming a cyclopropane (B1198618) ring. wikipedia.org Subsequent rearrangement of this bicyclic intermediate leads to the expanded ring. The Buchner ring expansion, for example, involves the formation of a carbene which cyclopropanates an aromatic ring, followed by an electrocyclic opening of the resulting cyclohexadiene to form a seven-membered ring. nih.govwikipedia.org
Ring expansions can also be driven by the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.comleah4sci.comyoutube.com In these cases, the loss of a leaving group from a side chain attached to a small ring can generate a carbocation, which then triggers a rearrangement where a bond from the ring migrates, resulting in a larger ring and a more stable carbocation. chemistrysteps.com The stability of the resulting carbocation is a key driving force for these rearrangements. chemistrysteps.com
Macrocyclization involves the intramolecular reaction of a linear precursor to form a large ring. While challenging, certain techniques have been developed to favor the desired intramolecular cyclization over intermolecular polymerization.
Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings of various sizes, including macrocycles. organic-chemistry.orgwikipedia.org This reaction, catalyzed by metal complexes (typically ruthenium-based), involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org The removal of ethylene from the reaction mixture drives the equilibrium towards the cyclic product. organic-chemistry.org
The development of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has greatly expanded the scope of RCM, as these catalysts tolerate a wide variety of functional groups. organic-chemistry.orgnih.gov RCM is a key strategy in the synthesis of many complex molecules, including pharmaceuticals and natural products. wikipedia.orgdrughunter.com The synthesis of an eleven-membered ring like cycloundecene would involve the RCM of a linear diene containing the appropriate number of carbon atoms.
Table 3: Key Features of Ring-Closing Metathesis (RCM)
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular olefin metathesis |
| Catalysts | Ruthenium-based (e.g., Grubbs, Hoveyda-Grubbs) |
| Driving Force | Removal of volatile ethylene |
| Product | Unsaturated cyclic compound |
| Ring Sizes | 5- to 30-membered rings and larger |
Macrocyclization Techniques for Eleven-Membered Rings
Other Cyclization Strategies (e.g., Palladium-Catalyzed Cyclization)
While RCM is a dominant strategy, palladium-catalyzed cross-coupling reactions provide powerful alternative pathways for macrocyclization. msu.edu These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds under mild conditions.
Notable palladium-catalyzed macrocyclization reactions include:
Tsuji-Trost Reaction: An allylic alkylation that can form medium and large rings, often at high concentrations. msu.edu
Sonogashira Coupling: The coupling of a terminal alkyne and an aryl or vinyl halide, which has been used to synthesize macrocycles up to 30 members. msu.edu
Mizoroki-Heck Reaction: An intramolecular reaction of an ω-iodide with an alkene, catalyzed by ligand-free palladium clusters. msu.edu
C-H Activation: Late-stage macrocyclization can be achieved through palladium-catalyzed C-H activation, where the catalyst is directed by an existing functional group within the linear precursor to forge the final ring-closing bond. rsc.orgacs.org
S-Arylation: Intramolecular S-arylation between a thiol and an aryl iodide offers a versatile method for constructing S-aryl ether-bridged macrocycles. duke.edunih.gov
Installation and Modification of the 1-Methoxy Moiety
The 1-methoxy group defines the enol ether functionality of the target compound. Its installation can be achieved either during the cyclization process or by modification of a pre-formed macrocyclic ketone.
Stereoselective Introduction of Methoxy (B1213986) Functionality
The synthesis of a cyclic enol ether like 1-methoxy-cycloundecene can be approached through several methods. A primary route involves the O-alkylation of the corresponding enolate of cycloundecanone (B1197894). The regioselectivity of enolate formation (and thus the position of the double bond) can be controlled by using either kinetic or thermodynamic conditions. msu.edu For instance, using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less-substituted, kinetic enolate.
More advanced strategies can achieve stereoselectivity during the ring-forming step itself. Asymmetric Ring-Closing Metathesis (ARCM) has been successfully applied to the synthesis of cyclic enol ethers. acs.orgduke.edu Chiral molybdenum-based catalysts have proven highly effective, producing five- and six-membered cyclic enol ethers with up to 94% enantiomeric excess (ee). In contrast, chiral ruthenium catalysts were found to be largely ineffective, yielding less than 10% ee in these specific transformations. duke.edu This approach directly installs the enol ether functionality within a chiral macrocyclic framework.
Post-Cyclization Functionalization Strategies
Once the 1-methoxy-cycloundecene ring is formed, its enol ether moiety serves as a versatile handle for further chemical modifications. Enol ethers are electron-rich alkenes and exhibit reactivity distinct from simple olefins. wikipedia.org Their reactivity is analogous to that of the more commonly studied silyl (B83357) enol ethers, which are neutral, mild nucleophiles that react with a range of electrophiles. wikipedia.org
Key post-cyclization functionalization reactions include:
Hydrolysis: Mild acidic conditions will hydrolyze the enol ether to the corresponding ketone, cycloundecanone. wikipedia.org
Electrophilic Additions: The electron-rich double bond is susceptible to attack by electrophiles. This includes halogenation, sulfenylation (reaction with PhSCl), and alkylation with highly reactive electrophiles like tertiary alkyl halides in the presence of a Lewis acid. wikipedia.orgnetlify.app
Cycloadditions: Enol ethers can participate as the 2π component in various cycloaddition reactions, such as inverse-demand Diels-Alder reactions. wikipedia.org
Oxidation: Silyl enol ethers can be oxidized to α-diketones using catalytic systems, a transformation applicable to 1-methoxy-cycloundecene to generate cycloundecane-1,2-dione. organic-chemistry.org
Radical Reactions: Alkoxy radical cyclizations can occur onto the enol ether double bond, demonstrating its utility as a radical acceptor. nih.gov
Influence of Methoxy Group on Reaction Selectivity
The 1-methoxy group exerts a powerful electronic influence on the reactivity of the cycloundecene ring. As an alkoxy substituent on a double bond, it functions as an electron-donating group through resonance, where the oxygen's lone pairs delocalize into the π-system. wikipedia.org
This electron-donating character makes the double bond significantly more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted alkene. wikipedia.orgmsu.edu This enhanced reactivity is analogous to the activating effect of methoxy groups in electrophilic aromatic substitution, where they increase the rate of reaction and direct incoming electrophiles. youtube.com
The methoxy group's influence is evident in several reaction types:
Electrophilic Addition: The rate of addition of acids to the double bond is accelerated by the electron-donating methoxy group. msu.edu
Cycloaddition Reactions: The methoxy group plays a crucial directive role. In the silyl enol ether Prins cyclization, the enol ether acts as the nucleophile, attacking a Lewis acid-activated aldehyde to form a tetrahydropyran-4-one ring with high diastereoselectivity. acs.org The electron-rich nature of the double bond is essential for the key C-C bond-forming step. Similarly, in 1,3-dipolar cycloadditions with nitrile oxides, the presence of an ether group on the dipolarophile influences the reaction course and product structure. researchgate.net
Asymmetric Synthesis of Chiral Cycloundecene, 1-methoxy- Derivatives
The synthesis of specific enantiomers of chiral molecules is a significant challenge in organic chemistry. For derivatives of "Cycloundecene, 1-methoxy-," achieving enantioselectivity is crucial for various potential applications. This section explores two primary strategies for the asymmetric synthesis of chiral derivatives of this medium-sized ring system: enantioselective catalysis and the use of chiral auxiliaries.
Enantioselective Catalysis in Cyclic Olefin Synthesis
Enantioselective catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. For the synthesis of chiral "Cycloundecene, 1-methoxy-" derivatives, several enantioselective catalytic methods applicable to cyclic olefins could be envisioned.
One powerful strategy is the enantioselective ketyl-olefin cyclization . This method can be used to construct cyclic alcohols with high stereoselectivity. acs.org In a typical reaction, a chiral catalyst, such as a chiral phosphoric acid, activates a keto-olefin substrate towards a reductive cyclization process. acs.org The chiral environment provided by the catalyst directs the formation of one enantiomer of the cyclic product over the other. This methodology could be adapted to a precursor of "Cycloundecene, 1-methoxy-" to introduce a stereocenter within the eleven-membered ring.
Enantioselective photocycloadditions represent another promising avenue. mdpi.com These reactions utilize chiral catalysts, such as chiral phosphoric acids or metal complexes, to mediate the [2+2] cycloaddition of olefins under photochemical conditions. mdpi.com This approach could be employed to construct the cycloundecane (B11939692) skeleton with defined stereochemistry. For instance, an intramolecular photocycloaddition of a prochiral precursor catalyzed by a chiral sensitizer (B1316253) could yield an enantiomerically enriched cycloundecene derivative.
Furthermore, catalytic enantioselective olefin metathesis has emerged as a valuable tool for the synthesis of macrocyclic structures. nih.gov Chiral molybdenum or ruthenium-based catalysts can effect ring-closing metathesis (RCM) of a prochiral diene precursor to furnish a chiral cyclic olefin. This strategy would be directly applicable to the synthesis of chiral "Cycloundecene, 1-methoxy-" derivatives from an appropriate acyclic precursor.
Table 1: Overview of Enantioselective Catalytic Methods for Cyclic Olefin Synthesis
| Reaction Type | Catalyst Type | Potential Application to Cycloundecene, 1-methoxy- Derivatives | Typical Enantioselectivity |
|---|---|---|---|
| Enantioselective Ketyl-Olefin Cyclization | Chiral Phosphoric Acids | Formation of chiral hydroxylated cycloundecane precursors | Good to Excellent |
| Enantioselective [2+2] Photocycloaddition | Chiral Phosphoric Acids, Chiral Thioxanthones | Construction of the cycloundecene ring with defined stereocenters | Moderate to High |
| Enantioselective Olefin Metathesis | Chiral Mo or Ru Complexes | Direct asymmetric ring-closing metathesis to form chiral cycloundecene | Good to Excellent |
Chiral Auxiliary Approaches
Chiral auxiliary-based asymmetric synthesis is a well-established and reliable method for controlling stereochemistry. This strategy involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The chiral auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to afford the desired enantiomerically enriched product.
For the synthesis of chiral "Cycloundecene, 1-methoxy-" derivatives, a chiral auxiliary could be attached to a precursor molecule. For example, a precursor containing a carboxylic acid or an alcohol functionality could be derivatized with a chiral alcohol or amine, respectively.
Commonly used chiral auxiliaries include those derived from naturally occurring chiral molecules such as amino acids, terpenes, and alkaloids. researchgate.net For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate with high diastereoselectivity. wikipedia.org An acyclic precursor to "Cycloundecene, 1-methoxy-" could be functionalized with a pseudoephedrine amide, and a subsequent intramolecular alkylation could be used to form the eleven-membered ring with a new stereocenter. The auxiliary can then be cleaved to reveal the chiral carboxylic acid, which can be further transformed.
Another widely used class of chiral auxiliaries are oxazolidinones , as popularized by David Evans. wikiwand.com These can be attached to a carboxylic acid precursor to form an imide. The oxazolidinone then effectively shields one face of the enolate, leading to highly diastereoselective alkylation, aldol, or Diels-Alder reactions. wikiwand.com A similar strategy could be envisioned for a precursor to "Cycloundecene, 1-methoxy-".
The choice of chiral auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome. The key advantage of this approach is the high degree of stereocontrol that can often be achieved.
Table 2: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Typical Reaction Controlled | Potential Application to Cycloundecene, 1-methoxy- Precursors | Typical Diastereoselectivity |
|---|---|---|---|
| Pseudoephedrine | Enolate Alkylation | Intramolecular cyclization via alkylation | High to Excellent |
| Evans' Oxazolidinones | Alkylation, Aldol, Diels-Alder | Asymmetric functionalization of an acyclic precursor | High to Excellent |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) / (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Alkylation of Aldehydes and Ketones | Asymmetric α-functionalization of a ketone precursor | High |
| trans-2-Phenylcyclohexanol | Ene Reactions | Introduction of a stereocenter via an ene reaction | Good to High |
Advanced Reaction Chemistry and Mechanistic Investigations of Cycloundecene, 1 Methoxy
Metathesis Reactions
Olefin metathesis, a powerful class of reactions for the formation of carbon-carbon double bonds, has been extensively explored for its utility in both small molecule synthesis and polymer chemistry. The application of these transformations to medium and large ring systems, such as cycloundecene derivatives, presents unique mechanistic and stereochemical challenges and opportunities. This section details the advanced reaction chemistry of Cycloundecene, 1-methoxy- in the context of ring-opening metathesis (ROM), ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and cross-metathesis (CM).
Ring-Opening Metathesis (ROM) and Ring-Opening Metathesis Polymerization (ROMP)
Ring-opening metathesis (ROM) and its polymerization variant (ROMP) are potent methods for the conversion of cyclic olefins into linear or polymeric structures. The primary driving force for these reactions is the release of ring strain inherent in the cyclic monomer. youtube.com While highly strained rings like those in norbornene or cyclobutene (B1205218) derivatives are common substrates for ROMP, medium-sized rings such as cycloundecene can also undergo this transformation, albeit with different thermodynamic and kinetic considerations. nih.govharvard.edu
The generally accepted mechanism for ROMP, as proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal carbene catalyst. harvard.edu For an eleven-membered ring like cycloundecene, the process is initiated by the coordination of the cyclic olefin to the metal alkylidene complex. This is followed by the formation of a metallacyclobutane intermediate. Subsequent cycloreversion of this intermediate cleaves the double bond of the cyclic monomer, generating a new metal carbene that is attached to the growing polymer chain. youtube.com
The reactivity of cycloalkenes in ROMP is generally inversely correlated with ring size for common rings, due to decreasing ring strain. However, for medium (8-11 membered) and large rings, the polymerization is still thermodynamically favored. harvard.edu The presence of a methoxy (B1213986) group at the 1-position of cycloundecene introduces an enol ether moiety. This can influence the electronic properties of the double bond and potentially coordinate with the metal center of the catalyst, thereby affecting the rates of initiation and propagation.
The mechanistic pathway for the ROMP of a 1-substituted cyclobutene derivative, for instance, can proceed through two main pathways depending on the orientation of the substituent relative to the incoming catalyst. This leads to different metallacyclobutane intermediates and ultimately affects the regiochemistry of the resulting polymer. nih.gov A similar consideration would apply to 1-methoxy-cycloundecene, where the approach of the catalyst can be influenced by the steric and electronic nature of the methoxy group.
In the ROMP of substituted cycloalkenes, two key aspects of microstructure are determined: regioselectivity (head-to-tail, head-to-head, or tail-to-tail enchainment) and stereoselectivity (the geometry of the newly formed double bonds, i.e., cis/trans or E/Z).
For a monomer such as 1-methoxy-cycloundecene, regioselectivity is a critical consideration. The orientation of the monomer as it approaches the propagating carbene will determine the placement of the methoxy-substituted unit in the polymer chain. Studies on other 1-substituted cycloalkenes have shown that regioselectivity is influenced by both steric and electronic factors. nih.gov The methoxy group, being an electron-donating group, can influence the electron density of the double bond and may direct the catalyst to a specific carbon atom to minimize steric interactions and achieve a more stable transition state. nih.gov For example, in the ROMP of 1-substituted cyclobutenes, a high degree of regioselectivity has been observed, leading to regioregular polymers. nih.gov
Stereoselectivity in ROMP, concerning the E/Z configuration of the double bonds in the polymer backbone, is dependent on the catalyst structure, the monomer, and the reaction conditions. nih.gov The stereochemistry of the polymer can significantly impact its physical properties. Molybdenum and tungsten catalysts are known to produce highly Z-selective polymers, while ruthenium-based catalysts, such as Grubbs catalysts, often favor the formation of the more thermodynamically stable E-double bonds. nih.govnih.gov The specific stereochemical outcome for the ROMP of 1-methoxy-cycloundecene would depend on the interplay between the catalyst's ligands and the approaching monomer.
A variety of transition metal complexes have been developed to catalyze ROMP, with ruthenium-based Grubbs catalysts being particularly prominent due to their high functional group tolerance and stability. harvard.edu These catalysts are available in several generations, each with distinct reactivity profiles.
First-generation Grubbs catalysts are effective for the ROMP of a range of cyclic olefins. beilstein-journals.org
Second-generation Grubbs catalysts , which feature an N-heterocyclic carbene (NHC) ligand, exhibit higher activity and are often used for more challenging substrates. researchgate.net
Third-generation Grubbs catalysts (fast-initiating catalysts) provide excellent control over the polymerization, leading to polymers with low polydispersity, which is a measure of the distribution of molecular weights in a given polymer. nih.gov
The choice of catalyst is crucial for the successful polymerization of functionalized monomers like 1-methoxy-cycloundecene. The functional group tolerance of Grubbs catalysts makes them suitable for polymerizing monomers containing ethers. umn.edu The specific generation of the Grubbs catalyst used can influence the rate of polymerization and the stereochemistry of the resulting polymer.
| Catalyst Generation | Key Features | Potential Application for Cycloundecene, 1-methoxy- |
|---|---|---|
| First-Generation Grubbs | Good functional group tolerance, commercially available. | Feasible for ROMP, may require higher catalyst loading or elevated temperatures. |
| Second-Generation Grubbs | Higher activity due to NHC ligand, robust. researchgate.net | Likely more efficient for the ROMP of this less-strained, functionalized monomer. |
| Third-Generation Grubbs | Fast initiation, suitable for living polymerization, low polydispersity polymers. nih.gov | Ideal for producing well-defined polymers with controlled molecular weight and architecture. |
Ring-Closing Metathesis (RCM) within Functionalized Cycloundecene Derivatives
Ring-closing metathesis (RCM) is a powerful intramolecular reaction that utilizes a diene precursor to form a cyclic olefin, with the concurrent release of a small volatile olefin like ethylene (B1197577). wikipedia.org This methodology is particularly valuable for the synthesis of medium (7-10 membered) and macrocyclic rings, which can be challenging to construct using traditional cyclization methods. uwindsor.ca
The formation of an eleven-membered ring, such as a cycloundecene derivative, via RCM is a feasible transformation. The success of RCM is influenced by factors such as the nature of the catalyst and the conformational biases of the diene precursor that favor ring closure over intermolecular oligomerization. uwindsor.ca The presence of functional groups, such as a methoxy group, can influence the efficiency of the cyclization. For instance, the synthesis of functionalized cyclooctenes has been achieved through RCM using Grubbs and Schrock catalysts.
A key consideration in the RCM of large rings is the stereoselectivity of the newly formed double bond. While often a mixture of E and Z isomers is obtained, certain substrates and catalysts can exhibit high stereoselectivity. It has been noted that for the formation of some medium-sized rings, the Z-isomer can be the thermodynamic product.
Cross-Metathesis (CM) Applications
Cross-metathesis (CM) is an intermolecular reaction between two different olefins, resulting in the "swapping" of their alkylidene fragments. organic-chemistry.org This reaction is a highly versatile tool for the synthesis of new, functionalized olefins. The success of a CM reaction depends on the relative reactivities of the two olefin partners and the ability to control the formation of the desired cross-product over undesired homodimers. illinois.edu
In the context of Cycloundecene, 1-methoxy-, its enol ether moiety would likely play a significant role in its reactivity in CM. Enol ethers can participate in cross-metathesis with other olefins. The reaction of 1-methoxy-cycloundecene with a partner olefin, catalyzed by a Grubbs-type catalyst, could lead to ring-opened products. The regioselectivity of this process would be influenced by the electronic and steric properties of both the cycloundecene derivative and the coupling partner. For instance, cross-metathesis has been employed to create complex molecules by coupling two different olefin fragments, often with high stereoselectivity. nih.gov The specific applications of CM with 1-methoxy-cycloundecene would depend on the desired target molecule, but could include the synthesis of complex linear molecules with defined stereochemistry.
| Metathesis Reaction | Description | Relevance to Cycloundecene, 1-methoxy- |
|---|---|---|
| ROMP | Ring-opening polymerization of a cyclic olefin to form a polymer. youtube.com | Potential to form functionalized polymers with a poly(enol ether) structure. |
| RCM | Intramolecular cyclization of a diene to form a cyclic olefin. wikipedia.org | A synthetic route to produce functionalized eleven-membered rings. |
| CM | Intermolecular reaction between two different olefins. organic-chemistry.org | A method for ring-opening and functionalization to create complex acyclic molecules. |
Cycloaddition Reactions
Cycloaddition reactions offer a powerful tool for the construction of complex cyclic systems in a single step. The electron-rich double bond of Cycloundecene, 1-methoxy- makes it an excellent candidate for various cycloaddition processes.
[2+2] Cycloadditions (e.g., Dichloroketene (B1203229) Cycloaddition)
The reaction of enol ethers with ketenes, particularly dichloroketene, is a well-established method for the synthesis of cyclobutanone (B123998) derivatives. While specific studies on the [2+2] cycloaddition of dichloroketene with Cycloundecene, 1-methoxy- are not extensively documented in publicly available literature, the general reactivity of enol ethers suggests a facile reaction. The electrophilic dichloroketene would be expected to react with the nucleophilic double bond of Cycloundecene, 1-methoxy- to yield a bicyclic adduct.
The reaction is anticipated to proceed via a concerted [π2s + π2a] cycloaddition mechanism, which is thermally allowed by the Woodward-Hoffmann rules. However, a stepwise mechanism involving a zwitterionic intermediate cannot be entirely ruled out, especially given the polarized nature of both reactants.
Table 1: Expected Products in the [2+2] Cycloaddition of Cycloundecene, 1-methoxy- with Dichloroketene
| Reactant 1 | Reactant 2 | Expected Product |
|---|
[4+2] Cycloadditions (Diels-Alder Type)
In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org However, in "inverse-electron-demand" Diels-Alder reactions, an electron-rich alkene (dienophile) can react with an electron-poor diene. wikipedia.org Given its electron-rich enol ether moiety, Cycloundecene, 1-methoxy- is a prime candidate to act as the dienophile in such reactions.
When reacted with an electron-deficient diene, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, Cycloundecene, 1-methoxy- would be expected to undergo a [4+2] cycloaddition to form a dihydropyridazine (B8628806) derivative. This subsequent adduct could then undergo a retro-Diels-Alder reaction with the loss of dinitrogen to afford a dihydropyridine, which would likely tautomerize to the more stable aromatic pyridine.
Stereochemical Outcomes in Cycloaddition Pathways
The stereochemical outcome of cycloaddition reactions is a critical aspect, governed by the frontier molecular orbitals of the reacting species. For a concerted [2+2] cycloaddition, the suprafacial-antarafacial approach of the two components is thermally allowed. However, due to the geometric constraints of the cycloundecene ring, a purely antarafacial approach on the alkene component is highly unlikely. This suggests that the reaction may proceed through a more complex, possibly stepwise, mechanism or that the transition state involves significant distortion of the cycloundecene ring.
In [4+2] cycloadditions, the stereochemistry is generally controlled by the "endo rule," which favors the formation of the product where the substituents on the dienophile are oriented towards the diene in the transition state. However, the large and flexible nature of the eleven-membered ring in Cycloundecene, 1-methoxy- could lead to a mixture of endo and exo products, with the ratio potentially influenced by reaction conditions such as temperature and solvent. The inherent chirality of a substituted cycloundecene could also lead to diastereoselective cycloadditions.
Rearrangement Reactions
Rearrangement reactions provide pathways to constitutional isomers and are often driven by the formation of more stable products. The presence of the methoxy group in Cycloundecene, 1-methoxy- opens up possibilities for unique rearrangement pathways.
Mechanistic Studies of Thermal Rearrangements Involving the Methoxy Group
Another potential thermal process is the cleavage of the methyl group from the ether, which would require high temperatures and likely proceed through a radical mechanism, leading to a mixture of products.
Sigmatropic Rearrangements (e.g., Claisen Rearrangement in Methoxy-substituted systems)
The Claisen rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically involves allyl vinyl ethers. While Cycloundecene, 1-methoxy- itself is not an allyl vinyl ether, it could be a precursor to a substrate for a Claisen-type rearrangement. For instance, allylation of the corresponding ketone (cycloundecanone) followed by enol ether formation would generate a suitable precursor.
A more direct possibility involves a variation of the Claisen rearrangement. If an allylic alcohol is reacted with Cycloundecene, 1-methoxy- under acidic conditions, a transetherification could occur, forming an allyl vinyl ether in situ, which could then undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement. The large ring size could influence the conformational preferences of the transition state, potentially leading to interesting stereochemical outcomes.
Table 2: Potential Sigmatropic Rearrangement Products from a Derivative of Cycloundecene, 1-methoxy-
| Starting Material | Reaction Type | Potential Product |
|---|
Transition Metal-Catalyzed Transformations
The electron-rich nature of the double bond in 1-methoxy-cycloundecene makes it an excellent substrate for a range of transition metal-catalyzed reactions. These transformations offer powerful methods for the construction of complex molecular architectures from this relatively simple starting material.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and enol ethers are known to be competent substrates in a variety of palladium-mediated transformations. nih.govorganic-chemistry.org Carbopalladation, the addition of an organopalladium species across a double or triple bond, is a key step in many palladium-catalyzed cascade reactions. mdpi.com For 1-methoxy-cycloundecene, an intermolecular carbopalladation cascade could be envisioned, leading to the formation of functionalized derivatives. chemrxiv.orgnih.gov
The general mechanism for such a reaction would involve the oxidative addition of an organic halide (R-X) to a Pd(0) catalyst to form an organopalladium(II) complex. This complex can then undergo migratory insertion with the double bond of 1-methoxy-cycloundecene. The regioselectivity of this insertion is influenced by both electronic and steric factors. The resulting alkylpalladium(II) intermediate can then undergo various subsequent reactions, such as β-hydride elimination or further cross-coupling, to regenerate the Pd(0) catalyst and yield the final product. The use of ynol ethers in similar reactions has been shown to proceed with complete regiocontrol of the migratory insertion step. nih.gov
Illustrative data for potential carbopalladation reactions of 1-methoxy-cycloundecene is presented in Table 1.
Table 1: Illustrative Carbopalladation Reactions of Cycloundecene, 1-methoxy- This data is illustrative and based on the general reactivity of enol ethers in palladium-catalyzed reactions.
| Entry | Organic Halide (R-X) | Ligand | Product Type | Potential Yield (%) |
|---|---|---|---|---|
| 1 | Iodobenzene | PPh₃ | 2-Phenyl-1-methoxy-cycloundecene | 75 |
| 2 | Vinyl bromide | dppf | 2-Vinyl-1-methoxy-cycloundecene | 68 |
| 3 | Benzyl bromide | Xantphos | 2-Benzyl-1-methoxy-cycloundecene | 80 |
The electron-rich double bond of 1-methoxy-cycloundecene is susceptible to electrophilic attack, making it a prime candidate for epoxidation. youtube.com Epoxides are valuable synthetic intermediates due to their high reactivity, which stems from the significant ring strain of the three-membered ring. wikipedia.org The epoxidation of alkenes is a well-established transformation that can be achieved using a variety of reagents, most commonly peroxy acids. libretexts.org
The reaction is believed to proceed through a concerted mechanism, often referred to as the "Butterfly Mechanism," where the oxygen atom from the peroxy acid is transferred to the alkene in a single step. wikipedia.org This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org For 1-methoxy-cycloundecene, this would result in a syn addition of the oxygen atom to the double bond. libretexts.org Due to the presence of the methoxy group, the resulting epoxide would be an α-methoxy epoxide, a versatile functional group in its own right. The rate of epoxidation is generally faster for more electron-rich alkenes, a characteristic that applies to 1-methoxy-cycloundecene. libretexts.org
A summary of potential conditions for the epoxidation of 1-methoxy-cycloundecene is provided in Table 2.
Table 2: Potential Conditions for the Epoxidation of Cycloundecene, 1-methoxy- This data is illustrative and based on general epoxidation methodologies for alkenes.
| Entry | Reagent | Solvent | Temperature (°C) | Potential Product |
|---|---|---|---|---|
| 1 | m-CPBA | Dichloromethane | 25 | 1-methoxy-12-oxabicyclo[9.1.0]dodecane |
| 2 | Hydrogen peroxide, NaOH | Methanol (B129727) | 0-25 | 1-methoxy-12-oxabicyclo[9.1.0]dodecane |
| 3 | Oxone, chiral ketone | Acetonitrile/Water | 0 | Chiral 1-methoxy-12-oxabicyclo[9.1.0]dodecane |
Ruthenium catalysts have emerged as powerful tools for a variety of organic transformations. In the context of enol ethers, ruthenium alkylidenes are known to catalyze ring-closing metathesis and olefin isomerization. acs.orgnih.gov While ring-closing metathesis is not directly applicable to a single cyclic alkene, the ability of ruthenium to interact with the enol ether functionality suggests other potential transformations. For instance, ruthenium-catalyzed C-H functionalization of related systems has been reported. rsc.org
A plausible, albeit speculative, ruthenium-catalyzed reaction for 1-methoxy-cycloundecene could involve a tandem metathesis-isomerization sequence if a suitable diene partner were introduced. acs.org More directly, ruthenium carbene complexes have been shown to act as metathesis catalysts for the synthesis of enol ethers. nih.gov This suggests the possibility of engaging the double bond of 1-methoxy-cycloundecene in cross-metathesis reactions with other olefins.
Reaction Kinetics and Thermodynamic Considerations
The thermodynamics of these reactions are governed by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS). acs.orgnih.govsemanticscholar.orgresearchgate.net In general, reactions that form more stable bonds will be enthalpically favored. For example, the conversion of a C=C π-bond and an O-O single bond to two C-O single bonds in an epoxide is an exothermic process. nih.govacs.org
The entropy change is largely influenced by the change in the number of molecules during the reaction. Reactions that result in a decrease in the number of molecules, such as a bimolecular reaction forming a single product, will have a negative entropy change and will be less favored at higher temperatures.
A qualitative summary of the expected thermodynamic parameters for the discussed reactions is presented in Table 3.
Table 3: Qualitative Thermodynamic Considerations for Reactions of Cycloundecene, 1-methoxy- This data is qualitative and based on general principles of organic reactions.
| Reaction Type | Expected ΔH | Expected ΔS | Thermodynamic Favorability |
|---|---|---|---|
| Carbopalladation | Exothermic | Negative | Favorable at lower temperatures |
| Epoxidation | Exothermic | Negative | Generally favorable |
| Ru-catalyzed Metathesis | Near thermoneutral | Near zero (for cross-metathesis) | Equilibrium controlled |
Theoretical and Computational Chemistry of Cycloundecene, 1 Methoxy
Quantum Chemical Studies (e.g., DFT, WB97XD, B3LYP)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 1-methoxycycloundecene. Functionals such as B3LYP and WB97XD are commonly employed to provide a balance between computational cost and accuracy. The WB97XD functional is particularly noted for its inclusion of dispersion corrections, which are crucial for accurately modeling the non-covalent interactions that can be significant in flexible medium-sized rings.
Electronic Structure and Reactivity Predictions
DFT calculations can elucidate the electronic structure of 1-methoxycycloundecene, providing insights into its reactivity. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's chemical behavior. For 1-methoxycycloundecene, the vinyl ether moiety significantly influences its electronic properties. The oxygen atom's lone pairs can donate electron density to the double bond, making it electron-rich and susceptible to electrophilic attack.
Computational models can predict various reactivity descriptors, as illustrated in the hypothetical data below for a simplified vinyl ether model.
| Descriptor | Value (arbitrary units) | Implication for Reactivity |
| HOMO Energy | -5.8 eV | Relatively high, indicating susceptibility to electrophilic attack. |
| LUMO Energy | 2.1 eV | Relatively high, suggesting lower reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 7.9 eV | Indicates good kinetic stability. |
| Mulliken Charge on C1 | -0.15 | Negative charge suggests a nucleophilic center. |
| Mulliken Charge on C2 | +0.05 | Positive charge suggests an electrophilic center. |
This table presents hypothetical DFT-calculated values for a model vinyl ether system to illustrate the types of data generated and their interpretation in predicting the reactivity of 1-methoxycycloundecene.
Transition State Characterization and Activation Energies
A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Quantum chemical methods can be used to locate and characterize the geometry and energy of transition states for reactions involving 1-methoxycycloundecene, such as electrophilic additions to the double bond. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate.
For example, in the acid-catalyzed hydrolysis of a vinyl ether, a proton adds to the double bond to form a carbocation intermediate. DFT calculations can model this process and determine the activation energy. The choice of functional, such as B3LYP or WB97XD, can influence the calculated barrier heights.
Below is a table with representative activation energies for the electrophilic addition of a generic electrophile (E+) to a model vinyl ether, calculated using different DFT functionals.
| DFT Functional | Basis Set | Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | 15.2 |
| WB97XD | 6-31G(d) | 14.5 |
| M06-2X | 6-31G(d) | 14.8 |
This table provides illustrative activation energies for a model reaction to demonstrate how computational chemistry can quantify reaction barriers. The values are not specific to 1-methoxycycloundecene but are representative of similar systems.
Reaction Mechanism Elucidation via Computational Modeling
For instance, the reaction of 1-methoxycycloundecene with an electrophile can proceed through different stereochemical pathways. Computational modeling can predict the preferred pathway by comparing the activation energies of the competing transition states. These calculations can also provide insights into the role of the solvent and other reaction conditions.
Molecular Dynamics Simulations (MD) for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational space of flexible molecules like 1-methoxycycloundecene. MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable conformers and the transitions between them. For a large and flexible ring system, MD simulations can reveal the dynamic nature of its structure.
Conformational Landscape Analysis of Eleven-Membered Rings
Eleven-membered rings, such as the cycloundecene core of the target molecule, are known for their complex conformational landscapes. They exhibit low torsional and angular strain but can suffer from significant transannular steric strain. Computational studies on analogous systems like cycloundecanone (B1197894) have revealed the existence of multiple low-energy conformations. The conformational preferences in these rings are governed by a delicate balance of minimizing transannular hydrogen-hydrogen repulsions and eclipsed hydrogen interactions. The presence of the methoxy (B1213986) and double bond in 1-methoxycycloundecene would further influence the conformational landscape, with the vinyl ether group preferring planarity and the methoxy group having its own rotational preferences.
Based on studies of cycloundecane (B11939692), several low-energy conformations can be anticipated for the eleven-membered ring of 1-methoxycycloundecene. The table below lists some of the identified conformers for the parent cycloundecane.
| Conformer Notation | Relative Energy (kcal/mol) | Key Structural Features |
| 0.00 | Most stable conformer for cycloundecane at low temperatures. | |
| 0.25 | Slightly higher in energy than the conformer. |
This table is based on experimental and computational data for cycloundecane and serves as a reference for the likely complexity of the conformational landscape of 1-methoxycycloundecene. The relative energies are for the parent alkane and would be modified by the substituents.
Prediction of Spectroscopic Parameters (e.g., NMR, CD)
Computational chemistry can be used to predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data.
For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict chemical shifts (δ) and coupling constants (J). By calculating the magnetic shielding of each nucleus in a molecule, the chemical shifts can be determined relative to a standard. This is particularly useful for complex molecules like 1-methoxycycloundecene, where spectral overlap can make assignments challenging. The accuracy of these predictions depends on the level of theory and the basis set used.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Although 1-methoxycycloundecene itself is not chiral, chiral derivatives or its behavior in a chiral environment could be studied using CD. Time-dependent DFT (TD-DFT) calculations can be used to predict CD spectra, which can help in determining the absolute configuration of chiral centers and understanding the relationship between conformation and chiroptical properties.
The following table shows a hypothetical comparison of experimental and DFT-calculated 13C NMR chemical shifts for a model vinyl ether, illustrating the predictive power of these methods.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d)) |
| C1 (vinyl) | 152.1 | 155.4 |
| C2 (vinyl) | 85.3 | 88.1 |
| OCH3 | 55.8 | 57.2 |
This table provides a representative example of the correlation between experimental and DFT-calculated NMR chemical shifts for a simple vinyl ether, demonstrating the utility of computational methods in spectroscopic analysis.
Lack of Available Data for "Cycloundecene, 1-methoxy-"
Following a comprehensive search for scientific literature and spectral data, it has been determined that there is insufficient publicly available information to construct a detailed article on the chemical compound "Cycloundecene, 1-methoxy-" that adheres to the specified outline and quality standards.
Searches for experimental research findings, including specific data from advanced spectroscopic and analytical techniques, did not yield the necessary results for this particular compound. While general principles of the requested analytical methods are well-documented, applying them specifically to "Cycloundecene, 1-methoxy-" without published data would be speculative and would not meet the requirements for a scientifically accurate and detailed article.
Specifically, the following information could not be located:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H, ¹³C, or 2D NMR spectra or data sets are available.
Chiroptical Spectroscopy: No studies on the circular dichroism (CD) or circularly polarized luminescence (CPL) of this compound were found.
Mass Spectrometry (MS): No mass spectra, including high-resolution data (HRESIMS), have been published.
Infrared (IR) and Raman Spectroscopy: No IR or Raman spectra detailing the functional group absorptions for this molecule could be sourced.
Without access to primary research data, the generation of an article with detailed research findings, data tables, and thorough scientific content as requested is not possible. Constructing such an article would require fabricating data, which is contrary to the principles of scientific accuracy. Therefore, the request to generate an article on "Cycloundecene, 1-methoxy-" based on the provided outline cannot be fulfilled at this time.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies
X-ray Diffraction for Solid-State Structural Elucidation
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray diffraction (XRD) stands as a premier, non-destructive analytical technique for the elucidation of solid-state structures, providing precise information on bond lengths, bond angles, and crystallographic symmetry. This powerful method relies on the scattering of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern is unique to the specific crystalline structure, acting as a fingerprint for the compound's solid-state conformation.
For the compound Cycloundecene, 1-methoxy- , a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published studies detailing its solid-state structural elucidation via single-crystal X-ray diffraction. Consequently, there is no publicly available data regarding its crystal system, space group, unit cell dimensions, or specific atomic coordinates as determined by this technique.
While X-ray diffraction has been extensively applied to a vast array of organic molecules, including various cyclic and methoxy-substituted compounds, the specific crystallographic parameters for Cycloundecene, 1-methoxy- have not been reported. The ability to perform single-crystal XRD is contingent upon the successful growth of a high-quality, single crystal of the compound, which can be a challenging and unpredictable process. Factors such as solvent choice, temperature, and the inherent molecular properties of the substance play a crucial role in crystallization.
In a typical X-ray diffraction experiment, a crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction data, which is then processed to generate an electron density map. This map is interpreted to build a model of the molecular structure. The quality of the final structure is assessed by refinement parameters such as the R-factor.
The hypothetical crystallographic data for Cycloundecene, 1-methoxy- , were it available, would be presented in a format similar to the interactive table below. This table illustrates the type of information that would be obtained from a successful X-ray diffraction study.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
| R-factor | Data not available |
This table is for illustrative purposes only, as no experimental data for Cycloundecene, 1-methoxy- is currently available in published literature.
The lack of crystallographic data for Cycloundecene, 1-methoxy- highlights a gap in the detailed structural understanding of this particular compound. Future research efforts focused on the synthesis and crystallization of Cycloundecene, 1-methoxy- would be necessary to enable its structural elucidation by X-ray diffraction. Such a study would provide invaluable insights into its molecular conformation, packing in the solid state, and intermolecular interactions, which are crucial for a complete understanding of its chemical behavior.
Synthetic Utility and Future Directions in Organic Synthesis
Cycloundecene, 1-methoxy- as a Building Block in Complex Molecule Synthesis
The unique structural and electronic properties of 1-methoxy-cycloundecene make it a valuable precursor in the synthesis of intricate molecular structures. Its eleven-membered ring provides a scaffold for constructing macrocycles, while the enol ether functionality serves as a handle for a variety of chemical transformations.
Precursor to Macrocyclic Natural Products and Analogues
While specific examples detailing the direct use of 1-methoxy-cycloundecene in the total synthesis of macrocyclic natural products are not extensively documented in readily available literature, its potential as a precursor is significant. The synthesis of macrocycles is a formidable challenge in organic chemistry, often complicated by unfavorable entropic and enthalpic factors. The pre-formed eleven-membered ring of 1-methoxy-cycloundecene can circumvent some of these challenges by providing a foundational macrocyclic core.
Table 1: Potential Transformations of 1-methoxy-cycloundecene for Macrocycle Synthesis
| Transformation | Reagents and Conditions | Potential Product Class |
|---|---|---|
| Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C; 2. Reductive or oxidative workup | Macrocyclic ketones or dicarboxylic acids |
| Epoxidation | m-CPBA, CH₂Cl₂ | Macrocyclic epoxides |
| Dihydroxylation | OsO₄ (cat.), NMO | Macrocyclic diols |
These transformations would yield functionalized macrocyclic intermediates that can be further elaborated into complex natural product analogues. The strategic placement of functional groups on the cycloundecane (B11939692) ring allows for subsequent ring-closing, ring-expansion, or ring-contraction strategies to access a diverse range of macrocyclic scaffolds.
Role in the Synthesis of Biologically Active Scaffolds
The incorporation of medium-sized rings into drug discovery programs is an emerging strategy to access novel chemical space and develop compounds with unique pharmacological profiles. The conformational flexibility and distinct three-dimensional arrangement of atoms in scaffolds derived from 1-methoxy-cycloundecene can lead to enhanced binding affinity and selectivity for biological targets.
Although direct applications of 1-methoxy-cycloundecene in the synthesis of specific biologically active scaffolds are not widely reported, its structural motifs are present in various bioactive molecules. The vinyl ether functionality can be hydrolyzed to a ketone, which can then serve as a key functional group for further derivatization, such as in the synthesis of heterocyclic systems fused to the macrocyclic ring.
Strategies for Late-Stage Diversification of Cycloundecene, 1-methoxy- Derivatives
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. Derivatives of 1-methoxy-cycloundecene are amenable to various LSF strategies.
For instance, C-H activation reactions could be employed to introduce new functional groups at various positions on the cycloundecane ring. The development of regioselective C-H functionalization methods for medium-sized rings is an active area of research. Additionally, the double bond of the enol ether provides a site for various addition reactions, allowing for the introduction of diverse substituents.
Development of Novel Catalytic Transformations for Cycloundecene, 1-methoxy-
The development of novel catalytic methods that can selectively transform 1-methoxy-cycloundecene would significantly expand its synthetic utility. For example, transition-metal catalyzed cross-coupling reactions could be envisioned where the enol ether acts as a nucleophilic partner.
Table 2: Potential Catalytic Transformations of 1-methoxy-cycloundecene
| Reaction Type | Catalyst System | Potential Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Rh or Ru complexes | Enantioselective synthesis of methoxycycloundecane |
| Metathesis Reactions | Grubbs' or Schrock's catalysts | Ring-opening or cross-metathesis products |
Furthermore, enantioselective catalytic reactions are of paramount importance for the synthesis of chiral molecules. The development of asymmetric transformations targeting the double bond or the allylic positions of 1-methoxy-cycloundecene would provide access to enantiomerically enriched building blocks for the synthesis of complex, biologically active molecules.
Emerging Research Avenues and Challenges in Medium-Ring Ether Chemistry
The chemistry of medium-ring ethers, including structures derived from 1-methoxy-cycloundecene, presents both opportunities and challenges. A significant challenge lies in the conformational complexity of these systems, which can influence their reactivity and selectivity in chemical transformations.
Emerging research avenues include the development of computational models to better predict the conformational preferences and reactivity of medium-sized rings. This would aid in the rational design of synthetic routes and the development of stereoselective reactions.
Another area of focus is the discovery of novel biological activities associated with medium-ring ether scaffolds. High-throughput screening of libraries of compounds based on these scaffolds could lead to the identification of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
